N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide
Description
Properties
Molecular Formula |
C8H13N3O2S2 |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C8H13N3O2S2/c1-5-7(14-8(9-2)10-5)15(12,13)11-6-3-4-6/h6,11H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
LBAPPVWVZICQIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC)S(=O)(=O)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industry: In industrial chemistry, it is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazole ring and cyclopropyl group may also contribute to the compound’s overall activity by enhancing its binding affinity and stability.
Comparison with Similar Compounds
Substituent Analysis on the Thiazole Ring
The thiazole ring in the target compound is substituted at positions 2, 4, and 5. Key comparisons include:
Key Findings :
- Sulfonamide vs. Carboxamide : Sulfonamides exhibit stronger electron-withdrawing effects and higher acidity (pKa ~10) compared to carboxamides (pKa ~15), enhancing solubility in physiological environments .
- Cyclopropyl Group : Present in both the target compound and N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide (), this group is associated with improved metabolic stability due to restricted conformational flexibility .
Physicochemical Properties
Molecular weight (MW) and logP (lipophilicity) are critical determinants of drug-likeness:
Key Findings :
- The target compound’s lower MW (~284 g/mol) compared to ’s compound (323 g/mol) suggests better compliance with Lipinski’s Rule of Five.
Biological Activity
N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its significance in pharmacology. Thiazoles are often associated with a variety of biological activities, including antimicrobial and anticancer properties. The presence of the sulfonamide group enhances its pharmacological profile by improving solubility and bioavailability.
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of thiazole derivatives, including this compound, against various cancer cell lines. For instance:
- Cytotoxicity Testing : In a study examining several thiazole-sulfanilamide derivatives, compounds demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value comparable to cisplatin . This indicates that the compound may inhibit cancer cell viability effectively.
- Mechanistic Insights : The mechanism of action appears to involve inhibition of key cellular pathways that are crucial for cancer cell proliferation. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in tumor growth .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- In vitro Studies : Thiazole derivatives have shown promising activity against a range of Gram-positive and Gram-negative bacteria. For example, derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin . This suggests a potential for these compounds as novel antibacterial agents.
- Selectivity and Toxicity : Importantly, these compounds demonstrated selectivity towards bacterial enzymes without significant toxicity towards human cells, as evidenced by assays conducted on HepG2 liver cells . This selectivity is crucial for developing safe therapeutic agents.
Comparative Biological Activity
The following table summarizes the biological activities observed for this compound compared to other thiazole derivatives:
| Compound | IC50 (MCF-7) | MIC (S. aureus) | Toxicity (HepG2) |
|---|---|---|---|
| This compound | Comparable to Cisplatin | 0.012 μg/mL | Non-toxic |
| Compound M3 | 18.53 µg/ml | 0.008 μg/mL | Non-toxic |
| Compound M4 | Higher than Acetazolamide | 0.030 μg/mL | Non-toxic |
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : In preclinical models, this compound has been shown to reduce tumor growth significantly when administered in conjunction with other chemotherapeutic agents .
- Infection Models : In animal studies, thiazole derivatives demonstrated efficacy in treating bacterial infections resistant to conventional antibiotics, showcasing their potential as alternative therapies .
Q & A
What are the optimal synthetic routes for N-cyclopropyl-4-methyl-2-(methylamino)-1,3-thiazole-5-sulfonamide?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonamide functionalization. Key steps include:
- Cyclization : Cyclopropane introduction via nucleophilic substitution under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF or DCM .
- Sulfonylation : Reaction with sulfonyl chlorides in the presence of bases (e.g., triethylamine) to ensure regioselectivity .
- Purification : Use of column chromatography or recrystallization to isolate the product. Analytical techniques like TLC and NMR are critical for monitoring intermediate formation .
How can advanced spectroscopic and crystallographic techniques confirm the compound’s structure?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to verify substituent positions and cyclopropane integration. For example, the methylamino group (-NHCH) shows distinct singlet splitting in H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isobaric impurities .
- X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving bond lengths and angles. For sulfonamides, the S=O and C-S bond distances (typically 1.42–1.46 Å) validate sulfonamide geometry .
What methodologies are employed to evaluate the compound’s biological activity?
Level: Basic
Methodological Answer:
- Antitumor Assays : Screening against the NCI-60 cancer cell line panel (e.g., via MTT assays) identifies growth inhibition (GI) values. Sulfonamide derivatives often target carbonic anhydrases or tubulin polymerization .
- Enzyme Inhibition Studies : Fluorescence-based assays measure inhibition constants () for enzymes like carbonic anhydrase IX. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with sulfonamide oxygen forming hydrogen bonds to Zn in active sites .
- Antimicrobial Testing : Broth microdilution assays determine MIC values against Gram-positive/negative bacteria .
How do structural modifications impact the compound’s biological efficacy?
Level: Advanced
Methodological Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) on the thiazole ring enhances antitumor activity by increasing electrophilicity and target binding. Conversely, bulky cyclopropyl groups may reduce solubility but improve metabolic stability .
- Sulfonamide Optimization : Replacing the methylamino group with a trifluoromethyl moiety improves carbonic anhydrase IX selectivity (e.g., 10-fold higher vs. off-target isoforms) .
- Data-Driven Design : QSAR models correlate logP values (<2.5) with improved blood-brain barrier penetration for CNS applications .
What strategies resolve contradictions in crystallographic data during structure refinement?
Level: Advanced
Methodological Answer:
- Twinned Data Handling : SHELXL’s TWIN/BASF commands refine twinned crystals by partitioning intensity matrices. For example, pseudo-merohedral twinning in sulfonamide crystals requires HKLF5 format data .
- Disordered Atoms : Use of PART/SUMP restraints resolves cyclopropane ring disorder. Free variable refinement assigns occupancy ratios for overlapping conformers .
- Validation Tools : CheckCIF reports flag outliers (e.g., ADP mismatches >5σ), guiding manual adjustments to thermal parameters .
How can researchers address discrepancies in bioassay results across studies?
Level: Advanced
Methodological Answer:
- Reproducibility Controls : Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability. For example, NCI-60 panel results require adherence to NIH/NCI protocols .
- Orthogonal Assays : Cross-validate enzyme inhibition data using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding thermodynamics .
- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to compare IC values from independent studies, identifying systematic biases in plate reader calibrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
